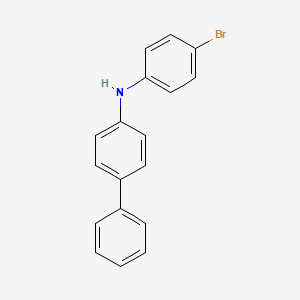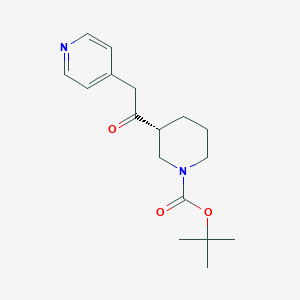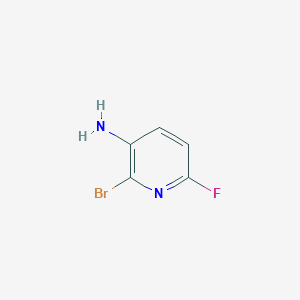
4-联苯胺-N-(4-溴苯基)
描述
N-(4-Bromophenyl)-4-biphenylamine is a useful research compound. Its molecular formula is C18H14BrN and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Bromophenyl)-4-biphenylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Bromophenyl)-4-biphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromophenyl)-4-biphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药学:抗菌和抗增殖剂
“4-联苯胺-N-(4-溴苯基)”衍生物已被合成并评估了其抗菌和抗增殖活性。 这些化合物对各种细菌和真菌菌株以及人乳腺癌细胞系(MCF7)表现出良好的效果,表明它们具有作为治疗剂的潜力 .
材料科学:先进功能材料
在材料科学领域,“4-联苯胺-N-(4-溴苯基)”衍生物正在被探索用于制造具有特定特性的新型材料。 这些材料可以应用于创建更高效和更可持续的产品 .
化学合成:催化剂和中间体
该化合物在化学合成中用作生产各种有机化合物的中间体。 其衍生物用于铃木-宫浦交叉偶联反应,该反应对于合成复杂的有机分子至关重要 .
生物技术:蛋白质组学研究
在生物技术中,特别是在蛋白质组学研究中,“4-联苯胺-N-(4-溴苯基)”及其衍生物被用作特种产品。 它们在研究蛋白质结构和功能方面发挥作用,有助于理解生物过程 .
环境科学:毒性和生物累积研究
“4-联苯胺-N-(4-溴苯基)”衍生物的环境影响是在毒性和生物累积方面进行研究的。 这些研究对于评估新化学实体的安全性及其对生态的影响至关重要 .
电子学:有机半导体
在电子领域,“4-联苯胺-N-(4-溴苯基)”正在被研究用于有机半导体。 这些半导体用于有机发光二极管 (OLED) 和太阳能电池等器件,对柔性轻型电子器件的开发至关重要 .
生化分析
Biochemical Properties
N-(4-Bromophenyl)-4-biphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between N-(4-Bromophenyl)-4-biphenylamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
N-(4-Bromophenyl)-4-biphenylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that N-(4-Bromophenyl)-4-biphenylamine can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health . Additionally, it has been found to affect cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of N-(4-Bromophenyl)-4-biphenylamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, N-(4-Bromophenyl)-4-biphenylamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Bromophenyl)-4-biphenylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that N-(4-Bromophenyl)-4-biphenylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-(4-Bromophenyl)-4-biphenylamine has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
属性
IUPAC Name |
N-(4-bromophenyl)-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSXVQDXXSPFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-93-8 | |
| Record name | N-(4-Bromophenyl)-4-biphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)


![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)






